Ophiopogonin R mechanism of action in vitro
Ophiopogonin R mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Ophiopogonins
Introduction
Ophiopogonins are a class of steroidal glycosides isolated from the root tuber of Ophiopogon japonicus, a plant long used in traditional medicine. Modern in vitro research has identified several ophiopogonin derivatives, primarily Ophiopogonin B (OP-B), Ophiopogonin D (OP-D), and Ophiopogonin D' (OPD'), as possessing significant pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the in vitro effects of these key ophiopogonins, with a focus on their anti-cancer and anti-inflammatory properties. The content is tailored for researchers, scientists, and drug development professionals, presenting detailed signaling pathways, quantitative data, and experimental protocols.
Note: While the topic specifies "Ophiopogonin R," the available scientific literature predominantly focuses on derivatives such as B, D, and D'. This guide will therefore detail the mechanisms of these well-researched compounds.
Core In Vitro Mechanisms of Action
Ophiopogonins exert their biological effects by modulating a complex network of cellular processes, including apoptosis, autophagy, and inflammation. Their actions are primarily mediated through the regulation of key signaling cascades.
Anti-Cancer Activity: Induction of Cell Death and Proliferation Suppression
Ophiopogonins have demonstrated potent anti-cancer effects across a variety of cancer cell lines by inducing programmed cell death and inhibiting critical oncogenic signaling pathways.
Ophiopogonins trigger apoptosis through both caspase-dependent and -independent pathways.
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Ophiopogonin D' (OPD'): RIPK1-Mediated, Caspase-Independent Apoptosis: In androgen-independent human prostate cancer cells (PC3), OPD' induces apoptosis through a mechanism independent of caspases.[1] Treatment with OPD' does not show reduced efficacy when cells are co-treated with a pan-caspase inhibitor (Z-VAD-FMK).[1] Instead, OPD' upregulates the expression of Receptor-Interacting Protein Kinase 1 (RIPK1) and the pro-apoptotic protein Bim.[1] This suggests a mode of cell death reliant on the RIPK1 signaling axis, diverging from the classical caspase cascade.[1]
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Ophiopogonin D (OP-D): Caspase-Dependent Apoptosis and p53 Activation: In contrast, OP-D induces classical apoptosis in human laryngocarcinoma and colorectal cancer cells. This involves the activation of initiator caspase-9 and effector caspase-3.[2][3][4] Furthermore, in colorectal cancer cells, OP-D activates the tumor suppressor protein p53 by disrupting its interaction with the negative regulator MDM2, an effect that requires ribosomal proteins L5 and L11.[5] OP-D also suppresses the oncoprotein c-Myc via the CNOT2 complex, further contributing to its pro-apoptotic effects.[5]
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Ophiopogonin B (OP-B): ROS-Dependent Mitochondrial Apoptosis: In nasopharyngeal carcinoma (NPC) cells, OP-B triggers apoptosis by inducing the accumulation of reactive oxygen species (ROS).[6] This leads to a disruption of the mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and subsequent activation of caspase-3, indicating the involvement of the intrinsic mitochondrial pathway.[6]
Ophiopogonins target multiple signaling cascades that are frequently deregulated in cancer.
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PI3K/AKT Pathway: Both OP-D and OP-B have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[3][7][8] This pathway is a central regulator of cell survival, proliferation, and growth. In non-small cell lung cancer (NSCLC) cells, OP-B-mediated inhibition of PI3K/Akt leads to the induction of autophagy.[8]
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NF-κB Pathway: OP-D is a potent inhibitor of the nuclear factor-κB (NF-κB) signaling pathway in lung cancer cells.[7] It prevents the activation of IκB kinase (IKK), which in turn blocks the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of target genes involved in inflammation, survival, and proliferation.[7][9]
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STAT3 Pathway: In NSCLC, OP-D abrogates the signal transducer and activator of transcription 3 (STAT3) signaling cascade.[10] It inhibits the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2.[10] This prevents STAT3 dimerization and nuclear translocation, thereby downregulating the expression of its target genes, which include key regulators of apoptosis (Bcl-2, Bcl-xL) and cell cycle progression (Cyclin D1).[2][10]
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Hippo Pathway: OP-B induces apoptosis in NPC cells by activating the Hippo signaling pathway.[6] It promotes the expression of the core Hippo kinases MST1 and LATS1, leading to the inhibitory phosphorylation of the oncoprotein YAP. This suppresses the transcriptional activity of the YAP-TEAD complex, which is crucial for cell proliferation.[6]
The role of ophiopogonins in autophagy is complex and appears to be context-dependent.
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Induction of Autophagy (OP-B): In NSCLC cell lines (NCI-H157 and H460), OP-B induces autophagy, characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II.[8] This pro-autophagic effect is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a key negative regulator of autophagy.[8]
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Inhibition of Autophagic Cell Death (OP-D): Conversely, OP-D has been shown to protect against doxorubicin-induced autophagic cell death by alleviating mitochondrial damage.[11] This suggests that OP-D can modulate autophagy to promote cell survival under certain cytotoxic conditions.
Anti-inflammatory Activity
Ophiopogonin D and ruscogenin (another constituent of Ophiopogon japonicus) exhibit significant anti-inflammatory properties in vitro.
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Inhibition of Cell Adhesion: OP-D and ruscogenin dose-dependently reduce the phorbol-12-myristate-13-acetate (PMA)-induced adhesion of HL-60 leukemia cells to ECV304 endothelial cells.[12][13] This process is a critical step in the inflammatory response, where leukocytes adhere to the endothelium before migrating into tissues.
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Suppression of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, various compounds from O. japonicus, including OP-D, inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[14] The anti-inflammatory mechanism of OP-D is linked to its suppression of the NF-κB signaling pathway.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on ophiopogonins.
Table 1: Cytotoxicity and Anti-proliferative Effects of Ophiopogonins
| Ophiopogonin | Cell Line | Assay | Concentration / IC₅₀ | Effect | Reference |
|---|---|---|---|---|---|
| Ophiopogonin D' | PC3 (Prostate) | CCK-8 | ~5.0 µM | Inhibition of cell growth | [1] |
| Ophiopogonin D | A549 (Lung) | Proliferation Assay | 10 µM | Blocked basal and cytokine-induced proliferation | [7] |
| Ophiopogonin D | HCT116 (Colon) | Cell Viability | 20-40 µM | Significant inhibition of cell viability | [2] |
| Ophiopogonin B | C666-1, HK1 (NPC) | MTT | 10-40 µg/ml | Dose-dependent inhibition of cell viability | [6] |
| Ruscogenin | HL-60/ECV304 | Adhesion Assay | IC₅₀ = 7.76 nmol/l | Reduced PMA-induced cell adhesion | [12][13] |
| Ophiopogonin D | HL-60/ECV304 | Adhesion Assay | IC₅₀ = 1.38 nmol/l | Reduced PMA-induced cell adhesion |[12][13] |
Table 2: Effects of Ophiopogonins on Inflammatory Mediators
| Ophiopogonin | Cell Line | Stimulant | Mediator | Concentration | Effect | Reference |
|---|---|---|---|---|---|---|
| Compound 7* | RAW264.7 | LPS | NO | IC₅₀ = 10.9 µg/mL | Inhibited NO production | [14] |
| Compound 10* | RAW264.7 | LPS | IL-1β | IC₅₀ = 32.5 µg/mL | Inhibited IL-1β production | [14] |
| Compound 10* | RAW264.7 | LPS | IL-6 | IC₅₀ = 13.4 µg/mL | Inhibited IL-6 production | [14] |
*Note: Compounds 7 and 10 are homoisoflavonoids isolated from O. japonicus in the cited study.
Detailed Experimental Protocols
This section provides standardized methodologies for key in vitro experiments used to elucidate the mechanisms of ophiopogonins.
Protocol 1: Cell Viability Assay (CCK-8 Method)
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Objective: To determine the effect of ophiopogonins on cell proliferation and viability.
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Methodology:
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Cell Seeding: Plate cells (e.g., PC3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
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Treatment: Treat cells with various concentrations of the ophiopogonin compound (e.g., 1, 2.5, 5, 10, 25, and 50 μM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1]
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Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
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Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
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Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group.
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Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
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Objective: To quantify the extent of apoptosis induced by ophiopogonins.
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Methodology:
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Cell Seeding and Treatment: Seed cells (e.g., 2.0 x 10⁵ cells/well) in 6-well plates and treat with the desired concentrations of ophiopogonin (e.g., 2.5 or 5.0 μM OPD') for the chosen time (e.g., 18 hours).[1]
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Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.
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Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
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Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
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Protocol 3: Western Blot Analysis
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Objective: To detect changes in the expression levels of specific proteins within signaling pathways.
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Methodology:
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Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
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Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RIPK1, p-STAT3, LC3, β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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References
- 1. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmrxiv.de [pharmrxiv.de]
- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ophiopogonin B-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
